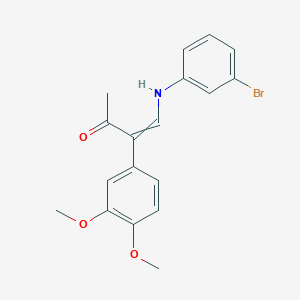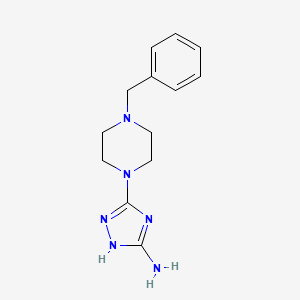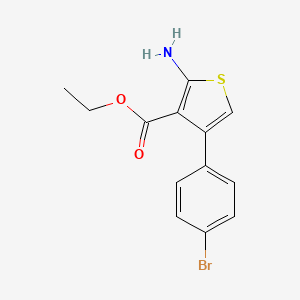
1-(5-Bromo-2-furoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(5-Bromo-2-furoyl)pyrrolidine" often involves cyclization reactions and the use of bromine as a key reagent in halogenation steps. For instance, bromination followed by aminocyclization is a notable method for synthesizing pyrrolidine derivatives, indicating a possible pathway for synthesizing "1-(5-Bromo-2-furoyl)pyrrolidine" through similar cyclization techniques involving brominated intermediates (Shao et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like "1-(5-Bromo-2-furoyl)pyrrolidine" can be elucidated using X-ray diffraction techniques, offering insights into the geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing. For example, the study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provides detailed information on its molecular and crystal structure, which could be analogous to understanding "1-(5-Bromo-2-furoyl)pyrrolidine" (Rodi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as bromo, furan, and pyrrolidine rings. These reactions include cycloisomerization, electrophile-induced cyclization, and base-promoted transannulation, revealing mechanisms that could be relevant to "1-(5-Bromo-2-furoyl)pyrrolidine" (Jury et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Semiconductive Materials
Furan-based chemistry, including halogenated furoyl complexes like 5-bromo-2-furoyl derivatives, has potential applications in the field of semiconductive materials. The incorporation of redox-active transition metals can modify the electronic properties of these materials. The furoyl complexes [Mn(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] and [Re(CO)3{η5-1,2-C5H3(CO-(5-BrC4H2O))2}] are examples, synthesized from 5-bromo-2-furoyl chloride and characterized through various spectroscopic techniques (Snyder, Tice, & Mazzotta, 2017).
Synthesis of Coumarin Derivatives for Antimicrobial Activity
Bromo-substituted furan compounds, such as 5-bromo-2-furoyl derivatives, are used in synthesizing new coumarin derivatives with potential antimicrobial properties. These derivatives are produced through various chemical reactions and are tested for antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003).
Developments in Cellulose Chemistry
The application of 5-bromo-2-furoyl chloride in cellulose chemistry has been explored. Cellulose furoates, prepared using 5-bromo-2-furoyl chloride, undergo nucleophilic displacement reactions, leading to the creation of quaternary salts with distinct infrared spectra and physical properties. These developments have implications for material science and polymer chemistry (Singh & Arthur, 1970).
Contributions to Organic Synthesis
Bromo-furan derivatives, like 5-bromo-2-furoyl, play a significant role in organic synthesis. They are involved in the synthesis of various complex molecules, including pyridine and oxazole derivatives. These synthetic routes often lead to electrophilic substitution reactions, contributing to the field of organic chemistry (Aleksandrov, Dedeneva, & El’chaninov, 2011).
Antimicrobial and Antitumor Applications
Compounds synthesized from bromo-substituted furoyl derivatives, including pyrrolidine derivatives, have shown potential antimicrobial and antitumor activities. This includes their use in synthesizing compounds that inhibit bacterial and fungal strains, as well as their role in the development of antitumor agents (Wang et al., 2010).
Spectroscopic and Optical Studies
The use of bromo-furan compounds in spectroscopic and optical studies, such as in the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, has been reported. These studies include analyzing molecular structures, vibrational frequencies, and exploring antimicrobial activities (Vural & Kara, 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, pyrrole and furan-based pyridine/pyridinium bisamides, including those derived from bromo-furan compounds, have been synthesized to explore new supramolecular gelators. These materials demonstrate interesting properties like selective sensing and drug release (Panja, Ghosh, & Ghosh, 2018).
Crystallography
Bromo-furan derivatives are also significant in crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was examined using single crystal X-ray diffraction. This provides valuable insights into the molecular geometry and intermolecular interactions in solid states (Rodi, Luis, & Martí, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUGJXTWLFHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352584 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-furoyl)pyrrolidine | |
CAS RN |
157642-10-9 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)


![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

